molecular formula C7H10N6O2 B12941129 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone CAS No. 88552-69-6

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone

Cat. No.: B12941129
CAS No.: 88552-69-6
M. Wt: 210.19 g/mol
InChI Key: VDUMLSGFIWJPIK-UHFFFAOYSA-N
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Description

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone typically involves the following steps:

    Starting Materials: The synthesis begins with 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-.

    Hydrazone Formation: The compound is reacted with hydrazine hydrate under reflux conditions to form the hydrazone derivative.

    Purification: The product is purified using recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-: The parent compound without the hydrazone group.

    1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-methylhydrazone: A similar compound with a methyl group on the hydrazone.

Uniqueness

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-1,3-dimethyl-, 8-hydrazone is unique due to the presence of the hydrazone group, which can impart different chemical and biological properties compared to its analogs.

Properties

CAS No.

88552-69-6

Molecular Formula

C7H10N6O2

Molecular Weight

210.19 g/mol

IUPAC Name

8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H10N6O2/c1-12-4-3(9-6(10-4)11-8)5(14)13(2)7(12)15/h8H2,1-2H3,(H2,9,10,11)

InChI Key

VDUMLSGFIWJPIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN

Origin of Product

United States

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